molecular formula C12H22O2 B1581375 Vinyl neodecanoate CAS No. 51000-52-3

Vinyl neodecanoate

Cat. No.: B1581375
CAS No.: 51000-52-3
M. Wt: 198.3 g/mol
InChI Key: TVFJAZCVMOXQRK-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Vinyl neodecanoate is a vinylic monomer that is virtually always used in combination with other monomers to create lattices or emulsion polymers . Its primary targets are the other monomers with which it is combined. The role of this compound is to modify these monomers, particularly in the manufacture of vinyl acetate-based polymer emulsions through the process of emulsion polymerization .

Mode of Action

This compound interacts with its targets (other monomers) through a process known as emulsion polymerization . It is very hydrophobic and has a highly branched structure with a tertiary substituted α-carbon . This structure allows it to be used as a hydrophobic co-monomer .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the emulsion polymerization process . This process results in the formation of polymers that are resistant to alkali degradation, as there is no hydrogen (thus proton producing species) on the α-carbon .

Result of Action

The molecular and cellular effects of this compound’s action are seen in the properties of the polymers it helps create. These polymers are very resistant to alkali degradation and have good resistance to degradation from ultraviolet light . The monomer has even been used to produce vibration dampening resins .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, it is known that copper will inhibit polymerization, and zinc will promote discoloration . Therefore, the storage and handling conditions of this compound can significantly impact its effectiveness and the properties of the resulting polymers .

Biochemical Analysis

Biochemical Properties

Vinyl neodecanoate plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It is known to interact with hydrolase enzymes, which catalyze the hydrolysis of chemical bonds. The interaction between this compound and hydrolase enzymes results in the breakdown of the ester bond in the compound, leading to the formation of neodecanoic acid and vinyl alcohol. These interactions are crucial for the compound’s biodegradation and its subsequent removal from biological systems .

Cellular Effects

This compound has been observed to influence various cellular processes. It affects cell signaling pathways by interacting with membrane-bound receptors, leading to alterations in gene expression and cellular metabolism. The compound has been shown to induce oxidative stress in certain cell types, resulting in the activation of stress-responsive signaling pathways. Additionally, this compound can modulate the expression of genes involved in detoxification processes, thereby influencing cellular responses to environmental stressors .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with specific biomolecules. The compound binds to hydrolase enzymes, leading to the hydrolysis of its ester bond. This interaction results in the inhibition of enzyme activity, which can affect various metabolic pathways. Additionally, this compound has been shown to influence gene expression by modulating transcription factors and other regulatory proteins. These changes in gene expression can lead to alterations in cellular function and metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light and heat. Over time, the degradation products of this compound can accumulate, leading to long-term effects on cellular function. In in vitro studies, prolonged exposure to this compound has been shown to result in decreased cell viability and increased oxidative stress .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has minimal impact on cellular function and overall health. At higher doses, this compound can induce toxic effects, including liver and kidney damage. Threshold effects have been observed, where a certain dosage level leads to a significant increase in adverse effects. These toxic effects are likely due to the accumulation of the compound and its metabolites in the body .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to its biodegradation. The compound is metabolized by hydrolase enzymes, resulting in the formation of neodecanoic acid and vinyl alcohol. These metabolites can further undergo oxidation and conjugation reactions, leading to their eventual excretion from the body. The interaction of this compound with these enzymes and cofactors is crucial for its metabolism and detoxification .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. The compound can interact with specific transporters and binding proteins, which facilitate its movement across cellular membranes. This compound tends to accumulate in lipid-rich tissues due to its hydrophobic nature, affecting its localization and overall distribution within the body .

Subcellular Localization

This compound is primarily localized in the cytoplasm and lipid droplets within cells. The compound’s hydrophobic properties allow it to associate with lipid-rich compartments, influencing its activity and function. Post-translational modifications, such as phosphorylation, can affect the targeting and localization of this compound within specific cellular compartments. These modifications play a role in regulating the compound’s interactions with other biomolecules and its overall cellular effects .

Properties

IUPAC Name

ethenyl 7,7-dimethyloctanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O2/c1-5-14-11(13)9-7-6-8-10-12(2,3)4/h5H,1,6-10H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVFJAZCVMOXQRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CCCCCC(=O)OC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O2
Record name VINYL NEODECANOATE
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DSSTOX Substance ID

DTXSID70274216
Record name Ethenyl 7,7-dimethyloctanoate
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Molecular Weight

198.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Vinyl neodecanoate is a colorless liquid with a pleasant odor. Floats on water. (USCG, 1999), Liquid
Record name VINYL NEODECANOATE
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Record name Neodecanoic acid, ethenyl ester
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Flash Point

greater than 175 °F (USCG, 1999)
Record name VINYL NEODECANOATE
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CAS No.

51000-52-3, 26544-09-2, 195321-14-3
Record name VINYL NEODECANOATE
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Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
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Record name Vinyl tert-decanoate
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Record name Neodecanoic acid, ethenyl ester
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Record name Ethenyl 7,7-dimethyloctanoate
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Record name Vinyl tert-decanoate
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Record name Vinyl neodecanoate
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Melting Point

-4 °F (USCG, 1999)
Record name VINYL NEODECANOATE
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Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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